
HUMAN DES(1-6)IGF-II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Human Des(1-6) Insulin-like Growth Factor-II is a 61 amino acid analogue of human Insulin-like Growth Factor-II. This compound lacks the N-terminal hexapeptide sequence Ala-Tyr-Arg-Pro-Ser-Glu. Human Des(1-6) Insulin-like Growth Factor-II is known for its increased potency compared to Insulin-like Growth Factor-II, both in vitro and in vivo. This increased potency is attributed to its reduced binding to most of the Insulin-like Growth Factor binding proteins, which typically modify the biological actions of Insulin-like Growth Factor-II .
準備方法
Human Des(1-6) Insulin-like Growth Factor-II is typically produced using recombinant DNA technology. The gene encoding the desired protein is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism expresses the protein, which is subsequently purified using various chromatographic techniques. The final product is often freeze-dried from a solution of acetic acid and stored under nitrogen at a slight vacuum .
化学反応の分析
Human Des(1-6) Insulin-like Growth Factor-II primarily undergoes binding reactions with Insulin-like Growth Factor receptors. It binds to both type 1 and type 2 Insulin-like Growth Factor receptors with similar affinity to wild-type Insulin-like Growth Factor-II. The compound is also involved in protein synthesis stimulation in various cell types, such as rat L6 myoblasts .
科学的研究の応用
Chemical Properties and Mechanism of Action
Des(1-6)IGF-II is a 61-amino acid peptide that lacks the N-terminal hexapeptide present in native IGF-II. This modification enhances its potency by decreasing its interaction with IGFBPs, which typically modulate the biological actions of IGFs. Des(1-6)IGF-II retains similar binding affinity to both type 1 and type 2 IGF receptors compared to wild-type IGF-II, making it a valuable tool for research on cell growth and receptor interactions .
Cell Growth and Differentiation
Des(1-6)IGF-II has been shown to stimulate protein synthesis in various cell types, including rat L6 myoblasts, with an effective dose (ED50) as low as 75 ng/ml . Its role in muscle differentiation is particularly noteworthy; studies indicate that Des(1-6)IGF-II promotes muscle cell maturation by enhancing the expression of differentiation markers such as MyoD and MyoG .
Cancer Research
The compound's potential in cancer research is significant due to its ability to influence cellular proliferation and apoptosis. High levels of IGF-II have been associated with various cancers, including prostate cancer, where it appears to inhibit tumor growth . Des(1-6)IGF-II's reduced binding to IGFBPs allows for a more potent activation of IGF receptors, which can be exploited in developing therapeutic strategies against tumors that express these receptors .
Endometrial Studies
In reproductive biology, Des(1-6)IGF-II has demonstrated effects on endometrial stromal cells, inhibiting the expression of tissue inhibitors of metalloproteinases (TIMPs), which are crucial in remodeling the extracellular matrix during implantation . This suggests its potential utility in studying fertility and implantation processes.
Case Studies and Findings
作用機序
Human Des(1-6) Insulin-like Growth Factor-II exerts its effects by binding to Insulin-like Growth Factor receptors, specifically type 1 and type 2 receptors. This binding activates downstream signaling pathways, such as the PI3K/Akt metabolic pathway and the ERK/MAP kinase mitogenic signaling pathway. These pathways promote cell growth, survival, and protein synthesis .
類似化合物との比較
Human Des(1-6) Insulin-like Growth Factor-II is unique due to its increased potency and reduced binding to Insulin-like Growth Factor binding proteins. Similar compounds include:
- Human Insulin-like Growth Factor-II: The wild-type form with the N-terminal hexapeptide sequence.
- Human Des(1-3) Insulin-like Growth Factor-I: Another analogue lacking the N-terminal tripeptide sequence.
- Human [Arg6] Insulin-like Growth Factor-II: An analogue with an arginine substitution at position 6 .
Human Des(1-6) Insulin-like Growth Factor-II stands out due to its enhanced biological activity and reduced interaction with binding proteins, making it a valuable research tool.
生物活性
Human Des(1-6)IGF-II is a truncated analogue of insulin-like growth factor II (IGF-II), notable for its biological activity and potential applications in research and therapeutic contexts. This compound is characterized by the absence of the N-terminal hexapeptide, which enhances its potency relative to native IGF-II. The following sections delve into its biological activity, receptor interactions, and relevant research findings.
Structural Characteristics
- Molecular Weight : 6765 daltons
- Amino Acid Sequence : 61 amino acids, lacking the first six residues of IGF-II.
- Purity : >95% as determined by HPLC analysis.
- Source : Produced in E. coli.
Biological Activity
This compound exhibits significant biological activities, including:
- Stimulation of Protein Synthesis : In rat L6 myoblast cells, it shows an effective dose (ED50) of less than 75 ng/ml for stimulating protein synthesis .
- Receptor Binding Affinity :
The enhanced biological activity of this compound is attributed to its reduced binding to IGF binding proteins (IGFBPs), which typically modulate the actions of IGFs. This compound retains a similar binding affinity to both IGF receptors compared to wild-type IGF-II, but with improved efficacy due to its structural modifications .
Table 1: Comparative Biological Activity of IGF-II Analogues
Compound | Protein Synthesis ED50 (ng/ml) | Type 1 Receptor ED50 (ng/ml) | Type 2 Receptor ED50 (ng/ml) | Binding Protein ED50 (ng/ml) |
---|---|---|---|---|
This compound | <75 | <50 | <100 | >1000 |
Wild-Type IGF-II | Not specified | Not specified | Not specified | Not specified |
Case Studies
-
L6 Myoblast Study :
A study demonstrated that this compound significantly enhances protein synthesis in L6 myoblasts compared to native IGF-II. The increased potency suggests potential applications in muscle regeneration therapies and age-related muscle loss . -
Receptor Interaction Analysis :
Research indicated that the binding dynamics of this compound to the IGF receptors involve distinct receptor domains that facilitate high-affinity binding. This understanding can inform drug design targeting IGFRs for various metabolic disorders . -
Clinical Implications :
The ability of this compound to bypass certain binding proteins opens avenues for its use in clinical settings where modulation of growth factor signaling is beneficial, such as in cancer therapy or growth disorders .
特性
CAS番号 |
141909-47-9 |
---|---|
分子式 |
C10H9NO4 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。